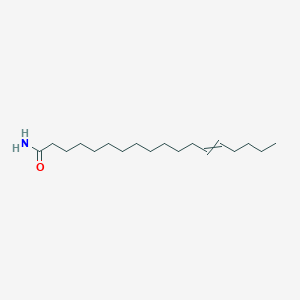
2H-1-Benzopyran, 7-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 7-methoxy-3-methyl- is an organic compound belonging to the benzopyran family. This compound is known for its unique chemical structure, which includes a benzene ring fused to a pyran ring, with methoxy and methyl substituents at specific positions. It is also referred to as 7-methoxy-3-methyl-2H-1-benzopyran.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 7-methoxy-3-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of phenol derivatives with acetoacetic ester in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran, 7-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran, 7-methoxy-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the development of dyes, fragrances, and other industrial products
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran, 7-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methylumbelliferone: This compound has a similar methoxy group but differs in the position of other substituents.
Suberosin: It has a similar benzopyran core but with different substituents at various positions
Uniqueness
2H-1-Benzopyran, 7-methoxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
184900-63-8 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
7-methoxy-3-methyl-2H-chromene |
InChI |
InChI=1S/C11H12O2/c1-8-5-9-3-4-10(12-2)6-11(9)13-7-8/h3-6H,7H2,1-2H3 |
Clave InChI |
TWFPRHUPIXNAGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)OC)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
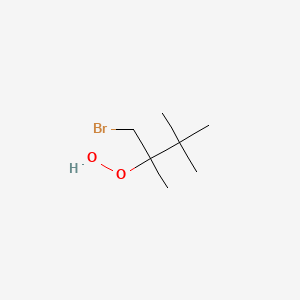
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
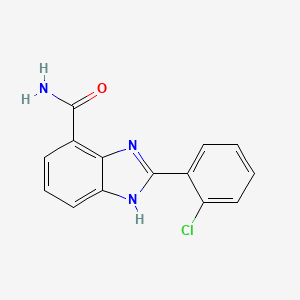
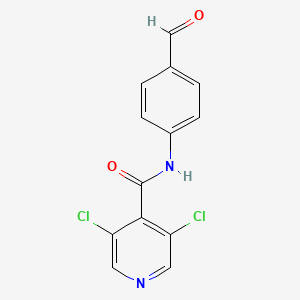
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
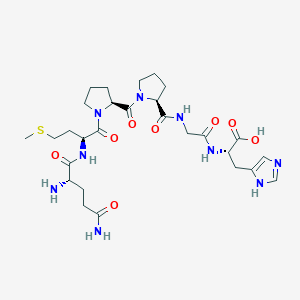
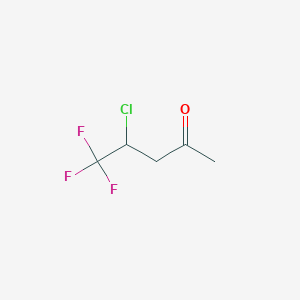
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
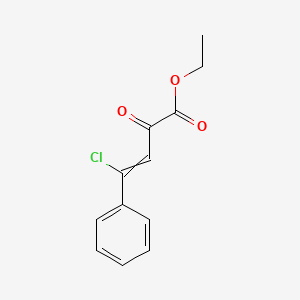
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)
